molecular formula C21H23N3O6S B2373470 ethyl 3-cyano-2-(3,4,5-trimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 864926-96-5

ethyl 3-cyano-2-(3,4,5-trimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Cat. No.: B2373470
CAS No.: 864926-96-5
M. Wt: 445.49
InChI Key: GRIDPCUVDLBNIA-UHFFFAOYSA-N
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Description

Ethyl 3-cyano-2-(3,4,5-trimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a thienopyridine derivative with a fused bicyclic scaffold. Its structure features a 3-cyano group at position 3, a 3,4,5-trimethoxybenzamido substituent at position 2, and an ethyl ester at position 6 (Figure 1). The compound is synthesized via a multi-step protocol involving cyclization of intermediates with malononitrile or ethyl cyanoacetate under reflux conditions . Key spectral data include:

  • 1H-NMR (d6-DMSO): δ 1.15 (t, 3H, ethyl CH3), 3.59–3.72 (multiple singlets for methoxy and methylene groups), 4.05 (q, 2H, ethyl CH2), and 6.53 (s, 2H, aromatic protons) .
  • Molecular Weight: 417.4 g/mol (C20H23N3O5S).

Properties

IUPAC Name

ethyl 3-cyano-2-[(3,4,5-trimethoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O6S/c1-5-30-21(26)24-7-6-13-14(10-22)20(31-17(13)11-24)23-19(25)12-8-15(27-2)18(29-4)16(9-12)28-3/h8-9H,5-7,11H2,1-4H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRIDPCUVDLBNIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Pharmacological Properties

  • Antitumor Activity : Research indicates that derivatives of thieno[2,3-c]pyridine exhibit significant cytotoxic effects against various cancer cell lines. Ethyl 3-cyano-2-(3,4,5-trimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate has demonstrated potential as an antitumor agent by inducing apoptosis in cancer cells through the activation of caspase pathways.
  • Antimicrobial Effects : Studies have shown that compounds with similar structures possess antimicrobial properties against a range of bacteria and fungi. The presence of the trimethoxybenzamide moiety may enhance these effects by increasing membrane permeability or inhibiting essential metabolic pathways in microorganisms.
  • Anti-inflammatory Activity : The compound has been evaluated for its anti-inflammatory properties, showing promise in reducing inflammation markers in animal models. This activity is hypothesized to be mediated through the inhibition of pro-inflammatory cytokines.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and inflammatory processes.
  • Interaction with DNA : Similar compounds have been shown to intercalate with DNA, disrupting replication and transcription processes.
  • Modulation of Signaling Pathways : It may affect various signaling pathways such as MAPK/ERK and NF-kB pathways that are crucial for cell survival and proliferation.

Table 1: Summary of Biological Activities

Activity TypeModel UsedObserved EffectsReference
AntitumorHuman cancer cell linesInduction of apoptosis
AntimicrobialBacterial strains (E. coli)Inhibition of growth
Anti-inflammatoryRat paw edema modelReduction in edema and cytokine levels

Case Study: Antitumor Efficacy

A study conducted on various human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that treatment with this compound resulted in a significant decrease in cell viability compared to untreated controls. The mechanism was linked to increased apoptosis as evidenced by elevated levels of cleaved caspase-3 and PARP.

Case Study: Antimicrobial Activity

In vitro tests against E. coli and Staphylococcus aureus showed that the compound inhibited bacterial growth at concentrations as low as 10 µg/mL. This suggests a strong potential for development as an antimicrobial agent.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity
Research indicates that compounds with thieno[2,3-c]pyridine structures can exhibit significant anticancer properties. Ethyl 3-cyano-2-(3,4,5-trimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate has been studied for its ability to inhibit tumor growth in various cancer cell lines.

  • Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that similar thieno[2,3-c]pyridine derivatives showed IC50 values in the low micromolar range against breast cancer cells. The mechanism of action was linked to the induction of apoptosis through the mitochondrial pathway .

2. Neurological Disorders
The compound's structure suggests potential as a modulator of neurotransmitter systems. Preliminary studies indicate it may enhance cognitive functions by acting on AMPA receptors.

  • Research Findings : A recent investigation found that derivatives of thieno[2,3-c]pyridines could improve synaptic plasticity in animal models of Alzheimer's disease . This suggests that this compound might be explored further for neuroprotective effects.

Agricultural Applications

1. Pesticide Development
The unique chemical properties of this compound make it a candidate for the development of new agrochemicals. Its potential as an insecticide or fungicide is under investigation.

  • Case Study : Research has shown that related compounds exhibit effective insecticidal activity against common agricultural pests. For instance, a derivative demonstrated over 80% mortality in aphid populations at low concentrations .

Materials Science

1. Organic Electronics
The compound's electronic properties suggest potential applications in organic semiconductor devices. Its ability to form stable thin films makes it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

  • Research Findings : Studies have reported that thieno[2,3-c]pyridine derivatives can achieve high charge mobility when incorporated into electronic devices . This opens avenues for further research into optimizing this compound for use in next-generation electronics.

Data Table: Summary of Applications

Application AreaSpecific Use CaseResearch Findings
Medicinal ChemistryAnticancer AgentInhibits tumor growth; induces apoptosis
Neurological DisordersEnhances cognitive function; modulates AMPA receptors
Agricultural SciencePesticide DevelopmentEffective against aphids; over 80% mortality at low doses
Materials ScienceOrganic ElectronicsHigh charge mobility in OLEDs and photovoltaics

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The target compound shares a core thieno[2,3-c]pyridine scaffold with analogs that differ in substituents at positions 2, 3, and 4. Below is a detailed comparison based on synthetic, spectroscopic, and physicochemical data from peer-reviewed studies (Table 1):

Table 1: Key Properties of Ethyl 3-cyano-2-(3,4,5-trimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate and Analogs

Compound ID Substituents (Position) Molecular Weight (g/mol) Yield (%) Melting Point (°C) Key Spectral Features (1H-NMR)
Target Compound 3-CN, 2-(3,4,5-OMeBz), 6-COOEt 417.4 51 134–136 δ 1.15 (ethyl CH3), 6.53 (aromatic H)
3a (Methyl ester) 3-CN, 2-(3,4,5-OMeBz), 6-COOMe 403.4 58 180–181 δ 3.59 (COOCH3), 6.53 (aromatic H)
3c (Dimethyl) 3,6-DiCOOMe, 2-(3,4,5-OMeBz) 436.5 58 140–141 δ 3.63 (2 × COOCH3), 6.68 (aromatic H)
3d (Mixed esters) 3-COOMe, 6-COOEt, 2-(3,4,5-OMeBz) 451.5 55 76–78 δ 1.19 (ethyl CH3), 3.64 (COOCH3)
Compound 2-(4-MeOCOBz), 3-CN, 6-COOEt 453.5 N/A N/A No spectral data available

Structural and Functional Insights :

Ester Group Influence: The ethyl ester (COOEt) in the target compound confers marginally lower yield (51%) compared to the methyl ester analog 3a (58%), likely due to steric effects during cyclization .

Substituent Effects on Melting Points :

  • The target compound (134–136°C) has a lower melting point than 3a (180–181°C), attributed to reduced crystallinity from the ethyl ester’s bulkier alkyl chain .
  • Mixed esters (3d) exhibit the lowest melting point (76–78°C), reflecting disrupted molecular packing .

Biological Relevance :

  • The 3,4,5-trimethoxybenzamido group is critical for antitubulin activity, as it mimics the trimethoxyphenyl pharmacophore in colchicine .
  • Replacement with a 4-methoxycarbonylbenzamido group ( compound) may alter binding affinity, though biological data are unavailable .

Q & A

Basic: What synthetic strategies are recommended for preparing ethyl 3-cyano-2-(3,4,5-trimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate?

The synthesis typically involves multi-step organic reactions, starting with the construction of the thieno[2,3-c]pyridine core via cyclization of thiophene and pyridine precursors. Subsequent functionalization includes:

  • Amide coupling : Reacting the amino group on the thienopyridine scaffold with 3,4,5-trimethoxybenzoyl chloride under basic conditions (e.g., triethylamine) to introduce the benzamido group .
  • Esterification : The ethyl carboxylate group is introduced via alkylation or ester exchange reactions, often using ethyl iodide in a polar aprotic solvent .
  • Cyano group installation : A nitrile moiety can be added via nucleophilic substitution or dehydration of an amide intermediate .
    Key parameters : Optimize reaction time, temperature (e.g., 0–60°C), and solvent polarity (e.g., THF, DMF) to minimize side reactions .

Basic: How can the molecular structure of this compound be confirmed experimentally?

Use a combination of spectroscopic and crystallographic methods:

  • NMR spectroscopy : Analyze 1H^1H, 13C^{13}C, and 2D NMR (COSY, HSQC) to verify connectivity of the thienopyridine core, benzamido substituents, and ester groups. Pay attention to aromatic proton splitting patterns (e.g., methoxy groups at δ ~3.8 ppm) .
  • Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolve the 3D conformation, particularly the dihedral angles between the benzamido and thienopyridine moieties, to assess steric effects .

Advanced: How can computational chemistry aid in predicting the reactivity of this compound?

Density functional theory (DFT) calculations can:

  • Model electron distribution : Identify nucleophilic/electrophilic sites (e.g., cyano group reactivity, ester hydrolysis susceptibility) .
  • Predict binding affinities : Simulate interactions with biological targets (e.g., kinases, GPCRs) using molecular docking. The 3,4,5-trimethoxybenzamido group may exhibit π-π stacking with aromatic residues .
  • Assess steric hindrance : Analyze spatial constraints imposed by the dihydrothienopyridine ring system on reaction pathways .

Advanced: What experimental approaches resolve contradictions in biological activity data across analogs?

For inconsistent results (e.g., variable IC50_{50} values in enzyme assays):

  • Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replace methoxy groups with halogens) and correlate changes with activity .
  • Pharmacokinetic profiling : Evaluate solubility (logP), metabolic stability (CYP450 assays), and membrane permeability (Caco-2 cell models) to distinguish intrinsic activity from bioavailability effects .
  • Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Basic: What safety precautions are critical during handling?

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Perform reactions in a fume hood due to potential irritant vapors (e.g., from DMF or ethyl esters) .
  • Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can synthetic byproducts be minimized during scale-up?

  • Design of Experiments (DoE) : Use factorial designs to optimize reagent stoichiometry, solvent volume, and agitation rates .
  • Inline monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and detect intermediates .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to isolate high-purity product (>95%) .

Advanced: What strategies validate the compound’s stability under biological assay conditions?

  • Forced degradation studies : Expose the compound to pH extremes (e.g., pH 1–13), heat (40–60°C), and UV light to identify degradation products via LC-MS .
  • Plasma stability assays : Incubate with human/animal plasma and quantify intact compound over time using HPLC .
  • Lyophilization : Assess stability in lyophilized vs. solution states to guide storage recommendations (-20°C under argon) .

Basic: What analytical techniques quantify the compound in complex matrices?

  • HPLC-UV/Vis : Use a C18 column with acetonitrile/water mobile phase (retention time ~8–12 min) .
  • LC-MS/MS : Employ MRM (multiple reaction monitoring) for high sensitivity in biological samples (LOQ ~1 ng/mL) .
  • Calibration standards : Prepare in assay buffer or plasma to account for matrix effects .

Advanced: How does the 3,4,5-trimethoxybenzamido group influence target selectivity?

This substituent enhances:

  • Hydrogen bonding : Methoxy groups act as hydrogen bond acceptors with polar residues (e.g., serine, tyrosine) .
  • Lipophilicity : The trimethoxy group increases logP, improving membrane penetration but potentially reducing aqueous solubility .
  • Steric effects : Bulky substituents may block off-target interactions, as seen in kinase inhibitor analogs .

Advanced: What mechanistic insights explain conflicting cytotoxicity results in cancer cell lines?

  • Cell line heterogeneity : Differences in efflux pump expression (e.g., P-gp) or metabolic enzymes (e.g., CYP3A4) affect compound efficacy .
  • Apoptosis vs. necrosis : Use flow cytometry (Annexin V/PI staining) to clarify the mode of cell death .
  • ROS modulation : Measure reactive oxygen species (ROS) levels via DCFH-DA assay; excessive ROS may trigger nonspecific cytotoxicity .

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